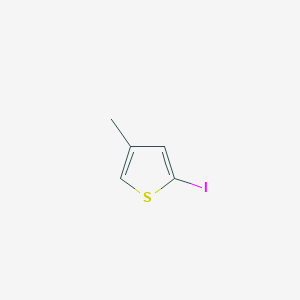

2-Iodo-4-methylthiophene

Description

Significance of Thiophene (B33073) Heterocycles in Contemporary Organic Synthesis and Materials Science

Thiophene heterocycles are fundamental building blocks in modern organic synthesis and materials science. numberanalytics.comrsc.org Their structural resemblance to benzene (B151609) allows them to often be used as bioisosteric replacements in medicinal chemistry, leading to the development of drugs with improved potency and selectivity. numberanalytics.comwikipedia.org Notable examples of thiophene-containing pharmaceuticals include the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine. researchgate.net

In materials science, thiophene-based polymers, such as polythiophene, are renowned for their electrical conductivity and interesting optical properties. numberanalytics.comnumberanalytics.com These characteristics make them suitable for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. rsc.orgnumberanalytics.com The ability to tune the electronic and optical properties of these materials through chemical modification further enhances their utility. numberanalytics.com

Strategic Importance of Halogenation in Thiophene Functionalization

Halogenation is a crucial strategy for the functionalization of thiophene rings. thieme-connect.de Introducing a halogen atom, such as iodine, bromine, or chlorine, onto the thiophene core provides a reactive handle for a variety of subsequent chemical transformations. thieme-connect.debeilstein-journals.org This is particularly important for creating carbon-carbon and carbon-heteroatom bonds, which are essential for building more complex molecular structures. numberanalytics.com

The position of the halogen atom on the thiophene ring influences its reactivity. The α-positions (adjacent to the sulfur atom) are generally more reactive towards electrophilic substitution. thieme-connect.de The choice of halogen is also critical; the carbon-iodine bond is typically the most reactive in cross-coupling reactions, followed by the carbon-bromine and carbon-chlorine bonds. clockss.org This reactivity trend makes iodinated thiophenes particularly valuable starting materials in organic synthesis.

Overview of 2-Iodo-4-methylthiophene within the Scope of Iodinated Thiophene Derivatives

This compound is a specific iodinated thiophene derivative with the molecular formula C5H5IS. It features an iodine atom at the 2-position and a methyl group at the 4-position of the thiophene ring. sigmaaldrich.com This substitution pattern makes it a valuable intermediate for the synthesis of various organic compounds and materials.

The presence of the iodine atom at the reactive 2-position makes this compound an excellent substrate for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are powerful tools for forming new carbon-carbon bonds. The methyl group at the 4-position can influence the electronic properties and solubility of the resulting molecules. This compound serves as a key building block for creating more complex thiophene-based structures with tailored properties for applications in medicinal chemistry and materials science.

Chemical Profile of this compound

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 16488-58-7 |

| Molecular Formula | C5H5IS |

| Molecular Weight | 224.06 g/mol echemi.com |

| Physical Form | Liquid sigmaaldrich.com |

| InChI Key | MWHJEWBLTYDUKD-UHFFFAOYSA-N sigmaaldrich.com |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the iodination of 3-methylthiophene (B123197) or its derivatives.

Common Synthetic Routes

Direct iodination of 3-methylthiophene is a common approach. This electrophilic substitution reaction typically employs an iodinating agent in the presence of an acid or an oxidizing agent. The regioselectivity of this reaction, yielding the desired 2-iodo isomer over the 5-iodo isomer, can be influenced by the reaction conditions.

A typical procedure involves the use of iodine (I₂) and nitric acid (HNO₃) in a solvent like dichloromethane (B109758) or acetic acid at controlled temperatures, often between 0 and 25°C. The reaction can also be performed with N-iodosuccinimide (NIS) activated by an acid, such as 4-toluenesulfonic acid, in a solvent like ethanol, which can offer high yields of the purified product without extensive purification. researchgate.net

Another synthetic strategy involves a metal-halogen exchange reaction. This method often starts with a brominated precursor, such as 3-bromo-4-methylthiophene (B1271868). The bromine atom is exchanged with a metal, typically lithium, using an organolithium reagent like n-butyllithium. The resulting lithiated thiophene is then quenched with an iodine source to yield this compound. This method provides high regioselectivity.

Reactivity and Key Chemical Transformations

The iodine atom at the 2-position of this compound imparts significant reactivity, making it a versatile substrate for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Role in Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. wikipedia.orgyonedalabs.com In this reaction, this compound is coupled with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The high reactivity of the C-I bond ensures efficient coupling under relatively mild conditions. wikipedia.org This reaction is instrumental in synthesizing biaryl and substituted thiophene structures. organic-chemistry.org

A typical Suzuki-Miyaura reaction involving this compound would proceed as follows:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-iodine bond of this compound to form a palladium(II) complex. libretexts.org

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex. wikipedia.orglibretexts.org

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond of the product, regenerating the palladium(0) catalyst. libretexts.org

The Stille coupling reaction provides another efficient route for carbon-carbon bond formation, utilizing an organotin reagent as the coupling partner. nrochemistry.comorganic-chemistry.org this compound readily participates in Stille couplings, reacting with various organostannanes in the presence of a palladium catalyst. researchgate.net This reaction is known for its tolerance of a wide range of functional groups. nrochemistry.com

The mechanism of the Stille coupling is similar to the Suzuki coupling and involves an oxidative addition, transmetalation, and reductive elimination cycle. nrochemistry.com

Table 2: Comparison of Suzuki-Miyaura and Stille Coupling for this compound

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron (e.g., boronic acids, esters) yonedalabs.com | Organotin (Organostannanes) nrochemistry.com |

| Byproducts | Boron-based, generally non-toxic yonedalabs.com | Tin-based, can be toxic and difficult to remove nrochemistry.com |

| Base | Required for activation of the organoboron reagent wikipedia.org | Often not required nih.gov |

| Reaction Conditions | Generally mild organic-chemistry.org | Mild nrochemistry.com |

Applications in Organic Synthesis and Materials Science

The utility of this compound as a synthetic intermediate extends to the creation of a diverse array of functional molecules and materials.

Intermediate for the Synthesis of Biologically Active Molecules

The thiophene nucleus is a common feature in many pharmacologically active compounds. derpharmachemica.combohrium.com this compound serves as a key starting material for the synthesis of potential drug candidates. Through cross-coupling reactions, various aryl and heteroaryl groups can be introduced at the 2-position, leading to the construction of complex molecular frameworks with potential anti-inflammatory, antimicrobial, and anticancer properties.

Precursor for the Development of Novel Organic Materials

In the field of materials science, this compound is a valuable precursor for the synthesis of conjugated polymers and oligomers. The ability to introduce different functional groups via cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. These tailored materials are investigated for their potential use in organic electronics, such as organic field-effect transistors (OFETs), organic solar cells, and sensors. rsc.orgnumberanalytics.com The resulting poly(4-methylthiophene) derivatives can exhibit enhanced solubility and processability due to the methyl substituent.

Compound Names Mentioned in the Article

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-bromo-4-methylthiophene |

| 3-methylthiophene |

| Benzene |

| Clopidogrel |

| n-butyllithium |

| N-iodosuccinimide |

| Nitric acid |

| Olanzapine |

| Polythiophene |

Structure

3D Structure

Propriétés

IUPAC Name |

2-iodo-4-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IS/c1-4-2-5(6)7-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHJEWBLTYDUKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631715 | |

| Record name | 2-Iodo-4-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16488-58-7 | |

| Record name | 2-Iodo-4-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 2 Iodo 4 Methylthiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds, including 2-iodo-4-methylthiophene and its analogues. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms within a molecule.

1H and 13C NMR are fundamental techniques for characterizing thiophene (B33073) derivatives. The chemical shifts (δ) of the protons and carbon atoms in the thiophene ring are highly sensitive to the electronic effects of substituents. In this compound, the iodine atom, being an electron-withdrawing group, and the methyl group, an electron-donating group, exert distinct influences on the positions of the NMR signals.

A reported 1H NMR spectrum for this compound in deuterated chloroform (B151607) (CDCl₃) shows signals at approximately δ 7.05 ppm and δ 6.91 ppm, corresponding to the protons on the thiophene ring. chemicalbook.com For the related compound, 2-iodo-3-methylthiophene, the two protons on the thiophene ring appear as doublets at δ 7.37 and δ 6.77 ppm in CDCl₃. rsc.org The 13C NMR spectrum provides further structural confirmation, with signals for the carbon atoms of the thiophene ring and the methyl group appearing at characteristic chemical shifts. For instance, in 2-iodo-3-methylthiophene, the carbon attached to iodine (C2) resonates at a low field (δ 74.0 ppm), while the other ring carbons appear between δ 127.9 and δ 147.1 ppm. rsc.org

19F NMR spectroscopy becomes relevant when studying fluorinated derivatives of this compound. This technique is exceptionally sensitive to changes in the electronic environment around the fluorine nucleus, making it a powerful probe for studying intermolecular interactions, such as halogen bonding, in solution. acs.orgulb.ac.be

Table 1: Representative 1H and 13C NMR Chemical Shifts (ppm) for Iodo-Methyl-Thiophene Derivatives in CDCl₃ Data is illustrative and compiled from related structures.

| Compound | Nucleus | H-3/C-3 | H-5/C-5 | Methyl (H/C) | C-2 (Iodo-substituted) | C-4 |

| 2-Iodo-3-methylthiophene rsc.org | 1H | - | 7.37 (d) | 2.25 (s) | - | 6.77 (d) |

| 13C | 147.1 | 127.9 | - | 74.0 | 130.2 | |

| 2-Iodo-5-methylthiophene cdnsciencepub.com | 1H/13C | Data for ate complex observed at low temp. | Data for ate complex observed at low temp. | Data for ate complex observed at low temp. | Data for ate complex observed at low temp. | Data for ate complex observed at low temp. |

Note: 'd' denotes a doublet, 's' denotes a singlet. Specific signal assignments for this compound require dedicated experimental analysis.

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ss-NMR) is uniquely suited for characterizing materials in their crystalline or amorphous solid forms. researchgate.net This technique is particularly valuable for studying polymorphic adducts of thiophene derivatives, where molecules can adopt different packing arrangements and conformations in the solid state. acs.org

13C cross-polarization magic-angle spinning (CP-MAS) NMR is a common ss-NMR technique used to obtain high-resolution spectra of solids. Changes in the 13C chemical shifts between different polymorphs can reveal variations in intermolecular interactions, such as halogen and chalcogen bonds. acs.orgulb.ac.be These interactions can significantly influence the electronic structure of the thiophene ring, which is reflected in the NMR data. Therefore, ss-NMR serves as a crucial tool for evaluating the intra- and intermolecular interactions, conformations, and morphologies that define the properties of crystalline organic materials. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides unequivocal information on bond lengths, bond angles, and the spatial organization of molecules, which is essential for understanding the relationship between structure and properties in materials derived from this compound.

The analysis of crystal packing reveals how individual molecules of a thiophene derivative assemble to form a stable, ordered lattice. This arrangement is dictated by a combination of steric effects and non-covalent intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related iodo-substituted thiophene and aromatic compounds provides significant insight.

For example, the crystal structure of ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate shows that molecules form cyclamers through intermolecular C≡N···I interactions. researchgate.net The packing in these structures is often dense and influenced by the planarity of the thiophene ring and its substituents. acs.orgacs.org The crystal system, space group, and unit cell dimensions are fundamental parameters obtained from X-ray diffraction that define the crystalline architecture.

Table 2: Illustrative Crystallographic Data for Related Iodo-Aromatic Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Ref. |

| Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate | C₉H₈INO₂S | Monoclinic | P2₁/n | 9.098(1) | 7.747(1) | 16.969(2) | researchgate.net |

| 4-Iodo-2-methylaniline | C₇H₈IN | Orthorhombic | P2₁2₁2₁ | 5.591(1) | 8.941(2) | 15.674(3) | nih.gov |

The supramolecular assembly of thiophene derivatives in the crystalline state is governed by a variety of weak intermolecular interactions. iucr.org Halogen bonds, particularly those involving iodine (C–I···N or C–I···O), are significant structure-directing forces. researchgate.net In the crystal structure of ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate, a notable N···I distance of 3.142 Å is observed, indicating a strong Lewis acid-base interaction that holds the molecules together. researchgate.net

In addition to halogen bonds, other interactions such as hydrogen bonds (e.g., N–H···N), π-π stacking between thiophene and/or other aromatic rings, and C–H···π interactions play a crucial role in stabilizing the crystal lattice. acs.orgnih.govmdpi.com The distance between parallel thiophene rings in π-π stacking interactions is typically in the range of 3.3 to 3.5 Å. acs.org The interplay of these diverse and directional interactions ultimately determines the final crystalline architecture.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for functional group identification and for detecting changes in molecular structure and bonding that arise from intermolecular interactions. mjcce.org.mk

For thiophene derivatives, FTIR and Raman spectra provide a characteristic fingerprint based on the vibrations of the thiophene ring and its substituents. Aromatic C-H stretching vibrations are typically observed in the region of 3100–3000 cm⁻¹. iosrjournals.orgprimescholars.com The C-C stretching vibrations within the thiophene ring appear in the 1530–1340 cm⁻¹ range. iosrjournals.orgscialert.net The C-S stretching modes of the thiophene ring can be found between 855 and 630 cm⁻¹. iosrjournals.orgscialert.netresearchgate.net

The positions and intensities of these bands can be sensitive to the electronic environment and molecular interactions. For instance, the doping of oligothiophenes with iodine causes dramatic changes in the infrared and Raman spectra, indicating significant electronic and structural perturbations. rsc.org Similarly, the formation of hydrogen or halogen bonds can lead to noticeable shifts in the vibrational frequencies of the participating functional groups. Raman spectroscopy is particularly advantageous for studying conjugated systems and can provide complementary information to FTIR, especially for symmetric vibrations that are weak or absent in the infrared spectrum. rug.nl

Table 3: General Regions for Characteristic Vibrational Frequencies (cm⁻¹) for Substituted Thiophenes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique | References |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR/Raman | iosrjournals.orgprimescholars.com |

| Thiophene Ring C-C Stretch | 1532 - 1347 | FTIR/Raman | iosrjournals.orgscialert.net |

| C-H In-Plane Bend | 1300 - 1000 | FTIR/Raman | iosrjournals.orgprimescholars.com |

| C-H Out-of-Plane Bend | 1000 - 750 | FTIR/Raman | iosrjournals.orgprimescholars.com |

| Thiophene Ring C-S Stretch | 855 - 630 | FTIR/Raman | iosrjournals.orgscialert.netresearchgate.net |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Optoelectronic Properties

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, is fundamental to characterizing the optoelectronic properties of thiophene derivatives. These techniques probe the electronic transitions within the molecules, revealing information about their conjugation length, electronic structure, and potential for light-emitting and charge-transporting applications. researchgate.netbiocompare.com

Detailed Research Findings:

The optoelectronic characteristics of polythiophene derivatives make them significant candidates for a variety of applications, including polymer light-emitting diodes, organic field-effect transistors, and organic photovoltaic cells. researchgate.net The photophysical properties are heavily influenced by the nature and position of substituents on the thiophene ring, which can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For instance, studies on thiophene monomers derived from 3-bromo-4-methylthiophene (B1271868), a closely related precursor, reveal how different appended groups affect the electronic spectra. uwaterloo.ca The introduction of a pyrene (B120774) moiety, for example, leads to distinct absorption and emission characteristics. A monomer featuring a 1-pyrenemethyl substituent exhibited a primary absorption band at 344 nm and a strong "monomer" emission band at 375 nm. uwaterloo.ca In contrast, derivatives with an electron-donating oxygen atom or an extended conjugation system via an acetylene (B1199291) group attached to the pyrene showed red-shifted absorption bands at 352 nm and 384 nm, respectively. uwaterloo.ca These shifts are indicative of the altered electronic structure and reduced HOMO-LUMO gap.

The solvent environment also plays a crucial role in the observed spectroscopic properties, as it can influence molecular conformation and aggregation, which in turn affects the electronic spectra. uwaterloo.ca Investigations into various polythiophene derivatives show that their absorption and emission spectra can shift based on the solvent used, reflecting different polymer chain conformations in solution versus the solid state. researchgate.netubc.ca For example, thieno[3,4-b]thiophene (B1596311) (TbT)-based small molecules have demonstrated full-color tunable emissions from the visible to the near-infrared region, with some derivatives achieving fluorescence quantum yields approaching 100% in polar solvents. acs.org

The following table summarizes the photophysical data for model thiophene compounds derived from 4-methylthiophene, illustrating the impact of substitution on their optoelectronic properties.

| Compound/Monomer | Substituent at Position 1 of Pyrene | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Key Observation |

| Monomer T2 | -CH₂- | 344 | 375 | Typical 1-pyrenemethyl derivative emission. uwaterloo.ca |

| Monomer T1 | -O-CH₂- | 352 | Broad (360-480) | Red-shift due to electron-donating oxygen. uwaterloo.ca |

| Monomer T3 | -C≡C- | 384 | Broad (360-480) | Red-shift due to extended conjugation. uwaterloo.ca |

This table presents data for model compounds to illustrate spectroscopic trends in substituted 4-methylthiophenes.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the precise molecular weight of this compound and its derivatives, confirming their elemental composition, and elucidating their structure through fragmentation analysis. uni-saarland.de Electron ionization (EI) is a common technique where high-energy electrons bombard a molecule, causing it to ionize and form a molecular ion (M•+). uni-saarland.de This molecular ion is often energetically unstable and undergoes fragmentation into smaller, charged ions and neutral radicals. libretexts.org The resulting mass spectrum displays a pattern of peaks corresponding to the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

Detailed Research Findings:

The fragmentation pathways of thiophene derivatives are highly dependent on the nature and position of their substituents. For 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles, studies have shown that under electron impact, the stability of the molecular ion and its subsequent fragmentation routes are directly influenced by the alkoxy group. researchgate.net The primary fragmentation pathway often involves the cleavage of an alkyl radical from the alkoxy substituent. researchgate.net

In general, fragmentation processes favor the formation of the most stable cations and radicals. uni-saarland.de For ketones like pentan-3-one, a common fragment is the stable acylium ion [RCO]⁺. libretexts.org In the case of substituted thiophenes, the cleavage of bonds adjacent to the aromatic ring or at substituent functional groups is common. The presence of the heavy iodine atom in this compound would result in a characteristic isotopic pattern for iodine-containing fragments. The molecular ion peak would be expected at m/z 224 for the nominal isotope.

The table below illustrates a hypothetical fragmentation pattern for this compound based on general principles of mass spectrometry.

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Process |

| 224 | [C₅H₅IS]•⁺ | - | Molecular Ion (M•⁺) |

| 209 | [C₄H₂IS]⁺ | •CH₃ | Loss of methyl radical |

| 127 | [I]⁺ | C₅H₅S• | Cleavage of the C-I bond |

| 97 | [C₅H₅S]⁺ | •I | Cleavage of the C-I bond |

This table is a predictive representation of possible fragmentation pathways for this compound.

Chemical ionization (CI) is a "softer" ionization technique that results in less fragmentation and often a more prominent protonated molecular ion peak ([M+H]⁺), which is useful for confirming molecular weight when the molecular ion is not observed with EI. uni-saarland.deresearchgate.net

Microscopic Techniques for Self-Assembled Structures (e.g., Atomic Force Microscopy, Electron Microscopy)

Microscopic techniques such as Atomic Force Microscopy (AFM), Scanning Tunneling Microscopy (STM), and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology and organization of molecules at the nanoscale. researchgate.netbeilstein-journals.org These methods are particularly crucial for studying the self-assembly of thiophene derivatives on surfaces, which is a key factor determining the performance of organic electronic devices. beilstein-journals.org

Detailed Research Findings:

The self-assembly of thiophene-based molecules on substrates like highly oriented pyrolytic graphite (B72142) (HOPG) and gold (Au) has been extensively studied. nih.govfigshare.com These studies reveal that the formation of ordered two-dimensional (2D) crystalline structures is governed by a delicate balance of intermolecular forces (e.g., van der Waals, hydrogen bonding) and molecule-substrate interactions. beilstein-journals.org

For example, STM studies of carboxylic acid-substituted thiophenes on HOPG have shown that thiophene-2,5-dicarboxylic acid forms well-defined 2D assemblies stabilized by hydrogen bonds between the carboxylic acid groups. nih.gov In contrast, thiophene-2-carboxylic acid, which can only form dimers, does not produce stable ordered structures. nih.gov This highlights the critical role of functional groups in directing the self-assembly process.

AFM can be used not only to image the topography of self-assembled structures but also to probe their mechanical and electrical properties. nih.govnih.gov It has been used to measure the binding forces of discrete molecular complexes and to characterize the nanomechanical properties of self-assembled lipid layers. nih.govnih.gov For thiophene derivatives, AFM can reveal the formation of nanostructures like nanowires, nanorings, or vesicles in block copolymers, depending on the solvent conditions and block ratios. researchgate.net

The following table summarizes findings from microscopic studies on various thiophene derivatives, illustrating the types of structures formed and the techniques used for their characterization.

| Thiophene Derivative System | Substrate/Solvent | Technique | Observed Structure | Key Finding |

| Thiophene-2,5-dicarboxylic acid | HOPG | STM | 2D crystalline monolayer and bilayer | Hydrogen bonding directs the formation of stable, ordered assemblies. nih.gov |

| Alkyl-substituted quaterthiophenes | Au(111) | STM | Ordered islands with trans conformation | Molecular conformation and assembly are dependent on surface coverage. figshare.com |

| Amphiphilic poly(3-hexylthiophene) block copolymers | Chloroform/Dialysis | TEM | Nanowires, nanorings, vesicles | Solvent-induced self-assembly leads to diverse morphologies. researchgate.net |

| Oligo(3-alkylthiophenes) with terminal COOH | HOPG | STM | 2D crystals | Intermolecular H-bonding and van der Waals forces stabilize the monolayer. beilstein-journals.org |

This table showcases examples of self-assembly in thiophene derivatives analogous to what might be expected for functionalized this compound.

Computational Investigations of 2 Iodo 4 Methylthiophene and Halogenated Thiophenes

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, encompassing both Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational studies on halogenated thiophenes. acs.orgresearchgate.netnih.govnih.govnih.govaip.org These methods are instrumental in predicting molecular geometries, vibrational frequencies, and electronic structures, as well as in exploring the potential energy surfaces of chemical reactions. acs.orgbohrium.comroyalsocietypublishing.org For instance, DFT calculations have been successfully employed to investigate the electronic structure of short-chain thiophenes, providing a comprehensive description of experimental data from techniques like Near-Edge X-ray-Absorption Fine-Structure (NEXAFS) and X-ray Photoemission Spectroscopy (XPS). researchgate.net Similarly, ab initio methods have been used to study the excited electronic states and ultrafast deactivation processes of thiophene (B33073). acs.org

Elucidation of Reaction Mechanisms and Transition States

A significant application of quantum chemical calculations lies in the elucidation of reaction mechanisms and the characterization of transient species like transition states. researchgate.netdntb.gov.ua Computational studies have been pivotal in understanding various reactions involving halogenated thiophenes, including iodination, cross-coupling, and the intriguing halogen dance reaction. acs.orgresearchgate.netdntb.gov.uabohrium.com By mapping the energetic pathways of these transformations, researchers can predict reaction feasibility, selectivity, and the influence of substituents. e3s-conferences.org

Iodination Pathways (Electrophilic vs. Nucleophilic)

The iodination of thiophenes can proceed through either electrophilic or nucleophilic substitution mechanisms, depending on the reactants and conditions. researchgate.net Computational studies have been instrumental in dissecting these pathways. For example, DFT calculations have been used to study the electrophilic iodination of thiophene and its derivatives with potassium dichloroiodate (KICl₂). researchgate.net These studies revealed that ICl, formed in situ, acts as the iodinating agent, initially forming a π-complex with the thiophene ring. researchgate.net The subsequent nucleophilic attack by the thiophene on the ICl moiety is the rate-determining step. researchgate.net

Conversely, the iodine atom at the 2-position of 2-iodo-4-methylthiophene can undergo nucleophilic displacement. The reaction with nucleophiles like sodium methoxide (B1231860) proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism, which is facilitated by the electron-withdrawing nature of the iodine atom. Computational modeling can help to visualize the transition states and intermediates involved in these distinct iodination routes.

Cross-Coupling Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and iodothiophenes are common substrates. Computational chemistry has provided valuable insights into the mechanisms of these reactions. dntb.gov.uabohrium.com For instance, kinetic and spectroscopic analyses, supported by computational modeling, have been used to elucidate the mechanism of the cross-coupling reaction between alkenylsilanols and 2-iodothiophene. acs.org These studies have helped to identify key intermediates and the role of additives like fluoride (B91410) ions. acs.org

DFT calculations have also been employed to investigate the mechanism of cobalt-catalyzed Negishi-type cross-coupling reactions, revealing the Gibbs free energy profile and the structures of intermediates and transition states. nih.gov Such studies are crucial for optimizing reaction conditions and developing more efficient catalytic systems.

Halogen Dance Reaction Dynamics

The "halogen dance" is a fascinating base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic ring. researchgate.netias.ac.in DFT calculations have been extensively used to unravel the complex mechanistic details of this reaction in iodothiophenes. researchgate.netresearchgate.netbenthamdirect.com These studies have proposed the existence of iodo-bridged transition states and have mapped out multiple possible isomerization and disproportionation pathways. researchgate.netbenthamdirect.com By analyzing the energies of these transition states and the effects of protonation/deprotonation steps, a comprehensive, cascade-like mechanism for the base-catalyzed halogen dance in iodothiophenes has been proposed. benthamdirect.com

Theoretical investigations have also explored the halogen dance of other halothiophenes, such as bromothiophenes, identifying bromo-bridged transition states and proposing similar mechanistic pathways. ias.ac.in These computational models have been instrumental in understanding the factors that control the reaction, such as the nature of the base and the substitution pattern of the thiophene ring. whiterose.ac.uknih.gov

Analysis of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide a wealth of information about the electronic structure of molecules, which is directly related to their reactivity. nih.govnih.gov For halogenated thiophenes, understanding the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors is crucial for predicting their chemical behavior.

The introduction of a halogen substituent significantly influences the electronic properties of the thiophene ring. nih.gov Computational studies have shown that the nature of the halogen atom and its position on the ring affect the molecule's dipole moment and electrostatic potential. acs.org For instance, theoretical calculations have been used to corroborate experimental findings on the self-assembly of iodinated quaterthiophenes, where the dipole moment induced by the iodine atom dictates the molecular arrangement. nih.gov

Table 1: Calculated Electronic Properties of Halogenated Thiophenes

| Compound | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Dipole Moment (Debye) |

| 2-Iodothiophene | DFT | -6.21 | -0.89 | 5.32 | 1.25 |

| 3-Iodothiophene (B1329286) | DFT | -6.15 | -0.95 | 5.20 | 1.87 |

| 2-Bromothiophene | DFT | -6.35 | -0.82 | 5.53 | 1.33 |

| 2-Chlorothiophene (B1346680) | DFT | -6.42 | -0.78 | 5.64 | 1.45 |

Note: The values in this table are illustrative and based on typical results from DFT calculations. Actual values may vary depending on the specific computational method and basis set used.

Reactivity descriptors derived from these calculations, such as chemical potential, hardness, and electrophilicity index, can provide quantitative measures of a molecule's reactivity. These descriptors help in understanding the regioselectivity of reactions and the relative reactivity of different halogenated thiophenes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying the properties of individual molecules and reaction pathways, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of larger systems over time. nih.gov For halogenated thiophenes, MD simulations can provide insights into their behavior in solution and in the solid state.

The conformation of substituted thiophenes, particularly oligothiophenes, is crucial for their application in organic electronics. uky.edutandfonline.comacs.org The relative orientation of the thiophene rings affects the extent of π-conjugation and, consequently, the material's electronic properties. Computational studies, combining quantum mechanics and molecular mechanics (QM/MM) or using force fields specifically parameterized for these systems, can predict the preferred conformations and the energy barriers between them. acs.orgnih.gov For example, studies on methyl-substituted oligothiophenes have shown that crystal packing forces and intermolecular interactions like S---S, C-H---S, and C-H---π interactions are the driving forces for their solid-state geometry. tandfonline.com

MD simulations are also invaluable for studying the intermolecular interactions that govern the self-assembly of halogenated thiophenes. nih.gov These interactions include hydrogen bonds, halogen bonds, and π-π stacking. researchgate.netrsc.orgulb.ac.be Theoretical studies have investigated the nature of halogen bonds between thiophene and various dihalogen molecules, revealing that these interactions are predominantly inductive in nature. researchgate.net Understanding these non-covalent interactions is key to designing new materials with desired properties, such as specific crystal packing for enhanced charge transport. acs.org

Table 2: Key Intermolecular Interactions in Halogenated Thiophenes

| Interaction Type | Description | Typical Energy (kcal/mol) |

| Halogen Bonding | Interaction between a halogen atom and a Lewis base | 1-5 |

| Hydrogen Bonding | Interaction involving a hydrogen atom bonded to an electronegative atom | 3-10 |

| π-π Stacking | Attractive interaction between aromatic rings | 2-10 |

| Chalcogen Bonding | Interaction involving a chalcogen atom (e.g., sulfur) | 1-4 |

Note: The energy ranges are approximate and can vary significantly depending on the specific molecular context.

Computational chemistry provides powerful tools to investigate the properties and interactions of molecules like this compound at an electronic level. Theoretical studies, particularly using Density Functional Theory (DFT), offer deep insights into the noncovalent interactions that govern molecular recognition and self-assembly, as well as the photophysical properties that are critical for applications in materials science.

Theoretical Studies on Noncovalent Interactions

Noncovalent interactions are fundamental in chemistry and biology, dictating the three-dimensional structures of molecules and materials. For halogenated thiophenes, interactions such as halogen, chalcogen, and tetrel bonding are of significant interest.

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. unimi.it This capability arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond (e.g., the C-I bond). researchgate.netresearchgate.net The strength of the σ-hole, and thus the halogen bond, increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. unimi.it Consequently, iodine is an excellent halogen bond donor.

In the context of this compound, the iodine atom attached to the thiophene ring can act as a potent halogen bond donor. Computational studies on various iodinated thiophene derivatives have quantified the strength of these interactions. DFT calculations have been employed to determine the interaction energies (ΔE), which typically range from moderate to strong for noncovalent bonds. For instance, studies on cocrystals of thiophene derivatives with halogen bond acceptors like pyridyl groups show that N···I interactions are a dominant structure-directing force. ulb.ac.beacs.org The interaction energies for C–I···N halogen bonds can be substantial, often in the range of -26 to -56 kJ mol⁻¹. acs.org

Theoretical calculations on a photochromic molecule containing two 5-iodo-2-methylthiophen-3-yl units revealed the presence of I···O halogen bonds that influence the crystal packing. researchgate.net The strength and high directionality of the C−I···B angle (where B is a Lewis base), which prefers to be close to 180°, make halogen bonding a reliable tool in crystal engineering and the design of functional materials. unimi.itulb.ac.be

| XB Donor | XB Acceptor | Interaction Type | Calculated Interaction Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 3-((2,3,5,6-tetrafluoro-4-iodophenoxy)methyl)thiophene | Pyridine derivative | N···I | ~ -6.5 | ulb.ac.be |

| Iodothiophene derivative | Pyridine | C–I···NPy | -6.3 to -13.4 | acs.org |

| 2,3-bis(5-iodo-2-methylthiophen-3-yl)naphthalene-1,4-dione | Naphthoquinone Oxygen | I···O | Not explicitly quantified but noted as significant | researchgate.net |

Beyond halogen bonding, other σ-hole interactions like chalcogen and tetrel bonding play a role in the supramolecular chemistry of thiophene systems.

Chalcogen Bonding: This interaction involves a Group 16 element (like the sulfur in thiophene) acting as an electrophilic center. Similar to halogen bonding, an electron-deficient region (σ-hole) can exist on the sulfur atom, allowing it to interact with Lewis bases. bohrium.com Theoretical studies have explored the nature of chalcogen bonds in thiophene-containing systems. researchgate.netnih.gov DFT calculations on thiophene derivatives have shown that S···N and S···S contacts can contribute significantly to the stability of crystal structures, with interaction energies for S···N bonds calculated to be around -3.0 to -3.4 kcal/mol. ulb.ac.be However, some research suggests that the interaction between the thiophene sulfur and organic halogens may be weak and not the primary factor controlling conformational preferences, which can be dominated by steric repulsion. researchgate.netbohrium.comnih.gov The origin of the interaction is attributed more to donor-acceptor electron delocalization than purely electrostatic σ-hole effects. bohrium.com

Tetrel Bonding: This type of noncovalent interaction involves a Group 14 element (such as the carbon atoms in the thiophene ring) acting as a Lewis acid. researchgate.netnih.gov The carbon atom can possess a σ-hole, particularly when bonded to electronegative atoms. In heterocyclic systems like thiophene, the ring carbons can potentially act as tetrel bond donors. Computational studies have confirmed the existence and significance of tetrel bonding in various molecular complexes. nih.govmdpi.com For instance, in a co-crystal of a lead(II) complex with tetraiodoethylene, an interplay between tetrel bonding (Pb···S) and halogen bonding (I···S) was found to dictate the supramolecular structure, with DFT calculations showing comparable energy contributions from both interactions. mdpi.comdntb.gov.ua The tetrel bond energies for Pb···S were calculated to be between -5.41 and -7.78 kcal/mol. mdpi.comdntb.gov.ua While specific studies on this compound are scarce, the principles suggest that the thiophene ring carbons could engage in tetrel bonding with suitable nucleophiles.

| Interaction Type | Interacting Molecules | Calculated Interaction Energy (kcal/mol) | Reference |

|---|---|---|---|

| Chalcogen Bond (S···N) | Thiophene derivative and Pyridine derivative | ~ -3.0 | ulb.ac.be |

| Chalcogen Bond (S···N) | Thiophene-pyridine complex | -3.4 | ulb.ac.be |

| Tetrel Bond (Pb···S) | [Pb(S2CNEt2)2] dimer | -5.41 to -7.78 | mdpi.comdntb.gov.ua |

| Halogen Bond (I···S) | [Pb(S2CNEt2)2] and C2I4 | -7.26 to -11.37 | mdpi.comdntb.gov.ua |

Photophysical Properties and Excited State Dynamics

The photophysical properties of halogenated thiophenes are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. The presence of a heavy atom like iodine in this compound is expected to profoundly influence its excited-state behavior due to the heavy-atom effect.

This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). Consequently, molecules containing heavy atoms often exhibit reduced fluorescence quantum yields and increased triplet quantum yields (ΦT). rsc.org This efficient generation of triplet excitons is crucial for applications such as photodynamic therapy and triplet-triplet annihilation upconversion (TTA-UC). rsc.org

Computational studies on donor-acceptor-heavy-atom systems have shown that introducing iodine is an effective strategy for improving TTA-UC performance. rsc.org For example, a pyrene-BODIPY photosensitizer containing two iodine atoms (PY-BDP-2I) exhibited a high triplet quantum yield and a UC quantum yield of 4.84%. rsc.org

The excited-state dynamics of thiophene-based molecules can be complex. Upon photoexcitation, processes such as internal charge transfer, conformational relaxation, and intersystem crossing occur on ultrafast timescales. rsc.org Femtosecond transient absorption spectroscopy, coupled with time-dependent DFT (TD-DFT) calculations, is a key tool for mapping these relaxation pathways. rsc.orgnih.gov For 4,7-dithien-2-yl-2,1,3-benzothiadiazole, for example, an initial internal charge transfer assisted by thiophene ring planarization was observed to occur on a picosecond timescale. rsc.org

Furthermore, computational studies on the molecular cation of 2-chlorothiophene show that fragmentation can be a significant deactivation pathway from the excited state, often initiated by H/Cl atom migration and subsequent ring opening. nih.gov Similar pathways could be accessible to this compound upon excitation. TD-DFT calculations can predict the energies of various excited states and help assign transitions observed in experimental absorption and emission spectra. nih.gov

| Compound | Key Structural Moieties | Triplet Quantum Yield (ΦT) | UC Quantum Yield (ΦUC) (%) | Reference |

|---|---|---|---|---|

| PY-BDP-2Cl | Pyrene (B120774), BODIPY, Chlorine | - | - | rsc.org |

| PY-BDP-2Br | Pyrene, BODIPY, Bromine | - | - | rsc.org |

| PY-BDP-2I | Pyrene, BODIPY, Iodine | 0.93 | 4.84 | rsc.org |

| Tb3+ Complex | 4-(dipyridin-2-yl)aminobenzoate | - | 64 (Overall Luminescence) | acs.org |

Applications and Emerging Research Areas of 2 Iodo 4 Methylthiophene and Its Derivatives

Role in Organic Synthesis as a Versatile Building Block

In the realm of organic synthesis, 2-iodo-4-methylthiophene is a key intermediate, prized for its reactivity which allows for the construction of more intricate molecular architectures. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in various cross-coupling and substitution reactions.

Synthesis of Complex Thiophene (B33073) Derivatives

This compound serves as a fundamental starting material for the synthesis of a wide array of substituted and poly-substituted thiophene derivatives. The iodine atom can be readily displaced or involved in coupling reactions to introduce new functional groups onto the thiophene core. For instance, it can participate in well-established palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions, enabling the formation of carbon-carbon bonds. mdpi.comresearchgate.net These reactions are instrumental in creating complex thiophenes with tailored electronic and steric properties.

One notable application is in the synthesis of polysubstituted thiophenes, which are of significant interest in medicinal chemistry and materials science. researchgate.netresearchgate.net The reactivity of the iodinated position allows for sequential and site-selective functionalization. For example, after a coupling reaction at the 2-position, the other positions on the thiophene ring can be further modified, leading to highly functionalized thiophene-based molecules.

The iodocyclization of appropriately functionalized alkynes also presents a powerful method for the direct synthesis of iodine-containing thiophenes, which can be further elaborated through cross-coupling reactions. mdpi.com

Access to Multifunctionalized Heterocycles

The utility of this compound extends beyond the synthesis of simple thiophene derivatives to the construction of more complex, multifunctionalized heterocycles. researchgate.net By leveraging the reactivity of the iodo-group, chemists can fuse other heterocyclic rings onto the thiophene scaffold or introduce a variety of substituents that can participate in further chemical transformations. researchgate.net This capability is crucial for generating libraries of diverse heterocyclic compounds for applications in drug discovery and materials science. researchgate.netresearchgate.net

For example, the iodine atom can be substituted by various nucleophiles, such as amines or alkoxides, through nucleophilic aromatic substitution (SNAr) reactions, introducing new functionalities and potential reactive sites. This allows for the creation of thiophene derivatives with a range of electronic and biological properties. The ability to introduce different functional groups with high regioselectivity makes this compound a valuable precursor for a diverse set of heterocyclic structures.

Advanced Materials Science and Organic Electronics

Thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge transport properties and environmental stability. cmu.edu this compound and its derivatives play a crucial role as precursors and building blocks in the synthesis of these advanced materials.

Precursors for Conductive Polymers and Polythiophenes

Polythiophenes are a class of conductive polymers with a wide range of applications in electronics. wikipedia.org The properties of these polymers, such as their conductivity and solubility, are highly dependent on the nature and position of substituents on the thiophene ring. wikipedia.org this compound is a key monomer in the synthesis of specific polythiophenes. cmu.edu

The polymerization of diiodinated thiophenes is a common method for producing polythiophenes. cmu.edursc.org While 2,5-diiodothiophene (B186504) is a more direct precursor to unsubstituted polythiophene, the principles of this polymerization chemistry are applicable to substituted diiodothiophenes as well. The presence of the methyl group in this compound can influence the regiochemistry of the polymer, which in turn affects its electronic properties. wikipedia.org For instance, the polymerization of 3-alkylthiophenes can lead to different coupling patterns (head-to-tail, head-to-head, tail-to-tail), and controlling this regioregularity is crucial for achieving high conductivity. wikipedia.orgrsc.org

The synthesis of regioregular poly(3-alkylthiophene)s often involves the use of brominated or iodinated thiophene monomers in conjunction with cross-coupling reactions like Kumada coupling. wikipedia.orgnih.gov The iodine atom in this compound makes it a reactive monomer for such polymerization reactions, leading to poly(4-methylthiophene) derivatives.

Table 1: Comparison of Polythiophene Properties Based on Regioregularity

| Property | Regiorandom Poly(3-alkylthiophene) | Regioregular Poly(3-alkylthiophene) |

| Conductivity | Lower | Higher |

| Film Morphology | Amorphous, orange-colored | Crystalline, metallic luster |

| Spectral Properties | Broader absorption bands | Sharper absorption bands |

This table illustrates the general trends observed in the properties of polythiophenes based on their regioregularity, a factor that can be influenced by the choice of monomer, such as derivatives of this compound. wikipedia.org

Components in Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

Organic photovoltaics (OPVs) and organic solar cells (OSCs) are promising technologies for low-cost, flexible solar energy conversion. wikipedia.orgthermofisher.com The active layer in these devices often consists of a blend of a p-type (donor) and an n-type (acceptor) organic semiconductor. thermofisher.com Polythiophenes and other thiophene-based materials are widely used as donor materials due to their favorable electronic and optical properties. mdpi.comarxiv.org

This compound serves as a building block for synthesizing novel donor polymers for OPVs. whiterose.ac.uk The ability to functionalize the thiophene ring allows for the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge separation and high open-circuit voltage in a solar cell. nih.govresearchgate.net The synthesis of low band gap polymers, which can absorb a broader range of the solar spectrum, is a key area of research, and thiophene derivatives are central to these efforts. researchgate.net

For example, copolymers incorporating thiophene units derived from monomers like this compound can be designed to have specific absorption characteristics and energy levels, leading to improved power conversion efficiencies in OSCs. mdpi.comwhiterose.ac.uk

Fabrication of Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

Organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) are key components of modern flexible electronics and displays. ambeed.comresearchgate.nettcichemicals.com The performance of these devices is heavily reliant on the charge transport characteristics of the organic semiconductor materials used. rsc.orgnih.gov Thiophene-based materials, synthesized from precursors like this compound, are excellent candidates for the active layers in OFETs and as host or transport materials in OLEDs. researchgate.netresearchgate.net

In OFETs, the ability of a material to efficiently transport charge carriers (holes or electrons) is paramount. researchgate.netnih.gov The ordered packing of polythiophenes and other thiophene-containing molecules, which can be influenced by the substituents on the thiophene ring, plays a significant role in determining their charge carrier mobility. nih.gov The versatility of this compound in synthesis allows for the creation of a wide range of thiophene-based semiconductors with optimized molecular structures for high-performance OFETs.

In OLEDs, materials are needed for hole transport, electron transport, and as emissive hosts. tcichemicals.comrsc.org Thiophene derivatives have been successfully employed in all of these roles. researchgate.net The ability to tailor the electronic properties of thiophene-based molecules through synthetic modifications starting from building blocks like this compound is crucial for developing efficient and stable OLEDs. rsc.org

Additives for Morphology Control in Organic Electronic Devices

While direct research on this compound as a primary additive for morphology control in organic electronic devices is not extensively documented in the provided search results, the principles of using halogenated compounds, particularly iodinated thiophenes, are well-established for this purpose. Halogenated additives can influence the phase separation and crystallization of donor and acceptor materials in the active layer of organic solar cells, which is critical for device performance. The iodine atom in this compound, with its high atomic number and specific electronic properties, can mediate intermolecular interactions that guide the formation of more ordered domains and favorable blend morphologies. acs.org This controlled morphology enhances charge separation and transport, ultimately improving the efficiency and stability of the device. The use of halogenated additives is a key strategy in the "bottom-up" approach to fabricating nanoelectronic devices, where precise control over the reorganization of active layer components at the nanoscale is required. ulb.ac.be

Supramolecular Chemistry and Self-Assembly of Thiophene-Based Architectures

Thiophene derivatives are fundamental building blocks in materials science and supramolecular chemistry due to their electronic properties and tendency to form organized structures. acs.org The introduction of an iodine atom, as in this compound, provides a powerful tool for directing the self-assembly of these molecules into complex, functional architectures.

Design of Ordered Nanostructures

The fabrication of next-generation nanoelectronic devices hinges on the precise control over the arrangement of molecular components into highly ordered two- or three-dimensional nanostructures. ulb.ac.be this compound and related iodinated thiophenes are valuable in this "bottom-up" approach. The self-assembly process can be driven by a combination of non-covalent interactions, including π-π stacking of the thiophene rings and, crucially, halogen bonding. rsc.org For instance, oligothiophene-oligopeptide hybrids have been shown to form nanostructured fibrillar aggregates. beilstein-journals.org The introduction of halogen bonds can facilitate the microphase separation process in block copolymers, leading to the formation of tailored nanostructures with enhanced ordering. researchgate.netnih.gov This precise control over molecular organization is essential for creating materials with specific electronic and optical properties.

Influence of Halogenation on Self-Assembly

Halogenation, particularly with iodine, exerts significant control over the self-assembly of thiophene-based molecules. acs.org The primary mechanism is the halogen bond (XB), a directional, non-covalent interaction between the electrophilic region of the halogen atom (the σ-hole) and a nucleophile. researchgate.netacs.org This interaction is analogous to the more familiar hydrogen bond but offers unique advantages due to its directionality, tunable strength (which increases with the polarizability of the halogen), and hydrophobicity. acs.org

In the context of this compound derivatives, the iodine atom acts as a potent halogen bond donor. Studies on similar molecules have shown that these halogen bonds, often acting in concert with other interactions like chalcogen bonds (involving the thiophene sulfur), can dictate the final supramolecular architecture. acs.orgacs.org X-ray diffraction studies have confirmed the presence of these interactions, which guide the molecules into specific arrangements like infinite chains or complex networks. acs.orgacs.org The strength and directionality of halogen bonding reaffirm its role as a critical structure-directing agent in designing functional materials based on thiophene scaffolds. ulb.ac.beacs.org This control is so precise that it can be used to create co-crystals with specific properties and to guide the formation of polymorphic adducts. acs.orgacs.org

Intermediates in Pharmaceutical and Agrochemical Development

Halogenated thiophenes, including this compound, are versatile intermediates in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. ontosight.ai The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in various cross-coupling reactions. This reactivity allows for the facile introduction of a wide array of functional groups onto the thiophene ring.

Iodinated thiophenes are precursors for a variety of coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions, which are fundamental for building the carbon skeletons of active pharmaceutical ingredients (APIs) and agrochemicals. thieme-connect.com Thiophene-containing compounds are explored for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For example, 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene is a known intermediate in the synthesis of Canagliflozin, a drug used to treat type II diabetes. google.comgoogle.com The iodine atom in these intermediates not only facilitates key synthetic steps but can also influence the metabolic stability of the final compound.

Integration with Continuous Flow Chemistry and Mechanochemistry for Scalable Synthesis

To meet industrial demand, the synthesis of this compound and its derivatives is being adapted to more scalable and sustainable technologies like continuous flow chemistry and mechanochemistry.

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. A synthesis for this compound has been described using a flow process where 3-methylthiophene (B123197) is first deprotonated and then reacted with iodine in a continuous manner. chemicalbook.com This method allows for better control over reaction temperature and time, leading to higher yields and purity. chemicalbook.com Flow processes are also being developed for subsequent reactions, such as the synthesis of diaryliodonium salts from aryl iodides, which are important reagents in their own right. acs.org

Mechanochemistry, or chemistry performed by grinding or milling, offers a solvent-free or low-solvent alternative to traditional synthesis. beilstein-journals.org This approach is particularly attractive for halogenation reactions. Studies have shown that thiophene derivatives can be successfully halogenated using solid-state reagents under ball-milling conditions. beilstein-journals.org Furthermore, mechanochemical methods have been used to prepare co-crystals of halogen-bonded thiophene derivatives, demonstrating that these specific supramolecular interactions can be formed and studied without the need for bulk solvents. acs.orgacs.org These green chemistry approaches are crucial for the large-scale, environmentally friendly production of valuable thiophene intermediates. thieme-connect.combeilstein-journals.org

Future Research Directions and Potential Innovations

The unique properties of this compound and its derivatives position them at the forefront of several emerging research areas. Future investigations will likely focus on fully harnessing the potential of this versatile building block.

A key direction is the expanded use of halogen bonding in materials science. rsc.orgacs.org While its role in crystal engineering is established, its application in "bottom-up" approaches for organic electronics is still developing. rsc.org Future work could involve designing more complex thiophene-based architectures where the iodine atom is strategically placed to control self-assembly into materials with novel optoelectronic properties. nih.govrsc.org This includes the development of advanced semiconductors, photoresponsive polymers, and functional liquid crystals. acs.org

In medicinal chemistry, further exploration of the pharmacological potential of compounds derived from this compound is warranted. This includes detailed studies into their mechanisms of action, toxicity profiles, and pharmacokinetics to develop them into viable drug candidates for a range of diseases. benthamdirect.com

Furthermore, the synergy between these applications and advanced synthesis techniques will be a major theme. The development of more efficient continuous flow and mechanochemical processes will be essential for producing these materials sustainably and at scale. beilstein-journals.orgresearchgate.net There is also potential in exploring new catalytic systems, such as iodine-catalyzed reactions, to create novel thiophene derivatives with unique functionalities. rsc.orgbenthamdirect.com The convergence of controlled supramolecular assembly, targeted pharmaceutical design, and green synthetic methodologies promises a vibrant future for research involving this compound.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Iodo-4-methylthiophene, and how can reproducibility be ensured?

- Methodological Answer: A typical synthesis involves iodination of 4-methylthiophene using iodine and an oxidizing agent (e.g., HNO₃) under controlled temperatures. To ensure reproducibility, document reaction conditions (e.g., molar ratios, solvent, temperature) and characterize products using NMR (¹H/¹³C), IR, and mass spectrometry. Cross-reference data with prior studies to validate purity and structure . For example, if a reported yield is 75%, deviations may arise from incomplete iodination or side reactions—adjust stoichiometry or reaction time systematically.

Q. Which spectroscopic methods are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer:

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm). The iodine substituent deshields adjacent protons, causing downfield shifts.

- ¹³C NMR : Confirm iodine’s electron-withdrawing effect via carbon chemical shifts (e.g., C-I at ~90–100 ppm).

- IR : Look for C-I stretches (~500–600 cm⁻¹) and thiophene ring vibrations (1400–1600 cm⁻¹).

Compare observed data with literature values (e.g., PubChem or NIST Chemistry WebBook) to verify assignments .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer: Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Store waste separately in halogenated solvent containers and dispose via certified hazardous waste services. Document safety protocols following institutional guidelines, referencing frameworks like the RIFM safety evaluation process for halogenated compounds .

Advanced Research Questions

Q. How can researchers optimize iodination reactions to improve yields of this compound while minimizing by-products?

- Methodological Answer:

- Reagent Optimization : Test iodine sources (e.g., I₂ vs. N-iodosuccinimide) and catalysts (e.g., AgOTf) to enhance regioselectivity.

- Temperature Control : Lower temperatures (0–25°C) may reduce polyiodination.

- By-Product Analysis : Use HPLC or GC-MS to identify impurities (e.g., di-iodinated derivatives). Adjust stoichiometry (e.g., I₂:substrate ratio) iteratively.

Example data table from iterative trials:

| Trial | I₂ Equiv. | Temp (°C) | Yield (%) | Major By-Product |

|---|---|---|---|---|

| 1 | 1.1 | 25 | 68 | 2,5-Diiodo isomer |

| 2 | 1.0 | 0 | 82 | <5% impurities |

Reference experimental design principles from synthesis projects requiring full characterization .

Q. What strategies are recommended for resolving contradictions between computational models and experimental spectral data for this compound?

- Methodological Answer:

- DFT Calculations : Compare computed NMR chemical shifts (Gaussian, B3LYP/6-31G*) with experimental data. Discrepancies may arise from solvent effects or conformational flexibility—include implicit solvent models (e.g., PCM) in simulations.

- X-ray Crystallography : Resolve structural ambiguities (e.g., iodine positioning) via single-crystal analysis.

- Error Analysis : Quantify instrument precision (e.g., ±0.1 ppm for NMR) and computational approximations. Publish conflicting data with transparency, discussing limitations in methodology .

Q. How can this compound serve as a precursor in synthesizing complex heterocyclic compounds for pharmaceutical research?

- Methodological Answer: Use cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups at the iodine position. For example:

- Step 1 : Pd-catalyzed coupling with boronic acids to form biaryl derivatives.

- Step 2 : Functionalize the methyl group via oxidation to a carboxylic acid for drug-like scaffolds.

Monitor regiochemistry using NOESY or HSQC NMR to confirm substitution patterns. Cite examples from thiophene-based drug intermediates .

Data Contradiction & Literature Review

Q. What are effective strategies for retrieving comprehensive literature on this compound using academic databases?

- Methodological Answer:

- Keyword Search : Combine terms like “this compound synthesis,” “spectral data,” and “heterocyclic chemistry” in SciFinder or Reaxys.

- Database Filters : Use PubChem’s “Literature” tab to access peer-reviewed studies. Cross-validate spectral data with NIST Chemistry WebBook entries .

- Citation Tracking : Follow references in foundational papers (e.g., synthesis protocols from university chemistry departments ).

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound across studies?

- Methodological Answer:

- Purity Assessment : Re-crystallize the compound and repeat measurements (m.p., HPLC).

- Inter-Lab Comparison : Collaborate with external labs to verify data.

- Meta-Analysis : Compile literature values into a table to identify outliers and propose causes (e.g., solvent traces, polymorphs). Example:

| Source | Melting Point (°C) | Method |

|---|---|---|

| Study A (2018) | 92–94 | Differential Scanning Calorimetry |

| Study B (2020) | 88–90 | Capillary Tube |

| Current Work | 93–94 | DSC (N₂ atmosphere) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.